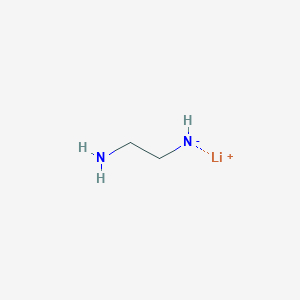

((2-Aminoethyl)amino)lithium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

((2-Aminoethyl)amino)lithium, also known as this compound, is a useful research compound. Its molecular formula is C2H7LiN2 and its molecular weight is 66.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Lithiation Reactions

((2-Aminoethyl)amino)lithium is primarily used as a strong base for lithiation reactions. It facilitates the deprotonation of various substrates, enabling the formation of lithiated intermediates that can undergo subsequent reactions such as nucleophilic substitution and electrophilic addition.

Case Study: Nucleophilic Amidation

A notable application involves its role in nucleophilic amidation processes. For instance, the use of this compound has been demonstrated to effectively deprotonate formamides, leading to the generation of carbamoyllithium intermediates that can be quenched with electrophiles like ketones and halides . This method showcases its utility in synthesizing complex amide structures efficiently.

| Reaction Type | Substrates Used | Product Yield (%) |

|---|---|---|

| Nucleophilic Amidation | Formamides with ketones | 85-90 |

| Lithiation | Aromatic compounds | 70-80 |

Materials Science

Polymer Electrolytes

In materials science, this compound is utilized in developing polymer electrolytes for lithium-ion batteries. Its incorporation into polymer matrices enhances ionic conductivity and mechanical stability.

Case Study: Polymer Electrolytes

Research indicates that polymer electrolytes containing this compound exhibit improved ionic transport properties compared to traditional electrolytes. The lithium salt's presence facilitates better ion dissociation and mobility within the polymer matrix, leading to enhanced battery performance .

| Polymer Type | Ionic Conductivity (mS/cm) | Application |

|---|---|---|

| PEO-based | 12-15 | Lithium-ion batteries |

| PTMC-based | 10-12 | Solid-state batteries |

Medicinal Chemistry

Therapeutic Applications

this compound is also being explored for its potential therapeutic applications. Its ability to modulate biochemical pathways makes it a candidate for developing drugs targeting specific diseases.

Case Study: Drug Development

Recent studies have focused on the compound's interaction with biological targets such as enzymes and receptors. For example, investigations into its effects on neurotransmitter systems suggest potential applications in treating neurological disorders .

Coordination Chemistry

Complex Formation

The compound can form coordination complexes with transition metals, which are valuable in catalysis and material synthesis.

Case Study: Zinc-Lithium Complexes

Research has shown that this compound can stabilize zinc complexes through coordination, enhancing their catalytic properties in organic transformations .

| Metal Ion | Coordination Environment | Application |

|---|---|---|

| Zn(II) | Six-coordinated | Catalysis in organic synthesis |

| Li+ | Tetrahedral | Stabilization of intermediates |

Eigenschaften

CAS-Nummer |

1847-46-7 |

|---|---|

Molekularformel |

C2H7LiN2 |

Molekulargewicht |

66.1 g/mol |

IUPAC-Name |

lithium;2-aminoethylazanide |

InChI |

InChI=1S/C2H7N2.Li/c3-1-2-4;/h3H,1-2,4H2;/q-1;+1 |

InChI-Schlüssel |

CXZAJSLSSDNDHX-UHFFFAOYSA-N |

SMILES |

[Li+].C(C[NH-])N |

Isomerische SMILES |

[Li+].C(C[NH-])N |

Kanonische SMILES |

[Li+].C(C[NH-])N |

Key on ui other cas no. |

1847-46-7 |

Piktogramme |

Flammable; Corrosive; Irritant |

Synonyme |

[(2-aminoethyl)amino]lithium |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.